molecular formula C12H10Cl2N2O2 B15337673 Ethyl 2,7-Dichloroquinazoline-4-acetate

Ethyl 2,7-Dichloroquinazoline-4-acetate

Cat. No.: B15337673
M. Wt: 285.12 g/mol
InChI Key: KXKNMCGHNJETRG-UHFFFAOYSA-N
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Description

Ethyl 2,7-Dichloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,7-Dichloroquinazoline-4-acetate typically involves the reaction of 2,7-dichloroquinazoline with ethyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-Dichloroquinazoline-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted quinazolines with various functional groups.

    Oxidation and Reduction: Products include quinazoline N-oxides and dihydroquinazolines.

    Coupling Reactions: Products include biaryl quinazolines.

Mechanism of Action

The mechanism of action of Ethyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

ethyl 2-(2,7-dichloroquinazolin-4-yl)acetate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-11(17)6-10-8-4-3-7(13)5-9(8)15-12(14)16-10/h3-5H,2,6H2,1H3

InChI Key

KXKNMCGHNJETRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl

Origin of Product

United States

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